2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide
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Overview
Description
2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated quinoline derivative under palladium catalysis. The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
Scientific Research Applications
2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of a pyrimidine-4-carboxamide moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives .
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-10-16(21-17(20-11)12-7-8-12)18(23)22-15-6-2-5-14-13(15)4-3-9-19-14/h2-6,9-10,12H,7-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOWFDMWNNXWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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